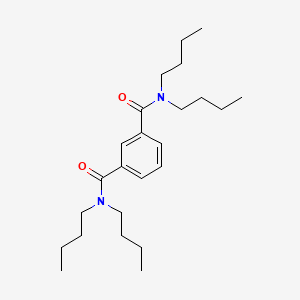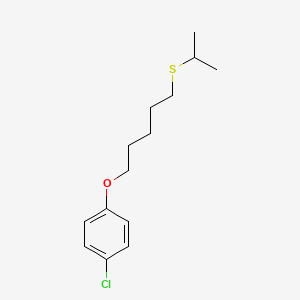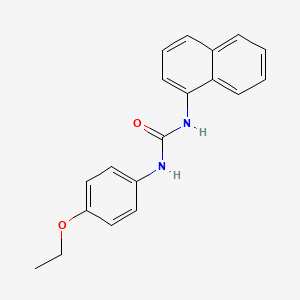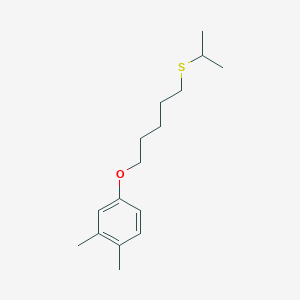![molecular formula C17H23FO5 B3846303 Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate](/img/structure/B3846303.png)
Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate
Overview
Description
Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate is an organic compound with the molecular formula C17H23FO5. It is a derivative of diethyl malonate, where the malonate moiety is substituted with a 2-fluorophenoxybutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate typically involves the alkylation of diethyl malonate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1,4-dibromobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorophenoxy group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The ester groups can undergo hydrolysis to release active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, which lacks the 2-fluorophenoxybutyl group.
Diethyl [4-(4-cyano-2-fluorophenoxy)butyl]malonate: A similar compound with a cyano group instead of a fluorine atom.
Diethyl [4-(4-chlorophenoxy)butyl]malonate: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness
Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate is unique due to the presence of the 2-fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FO5/c1-3-21-16(19)13(17(20)22-4-2)9-7-8-12-23-15-11-6-5-10-14(15)18/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIDUYJPTJDZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC=C1F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


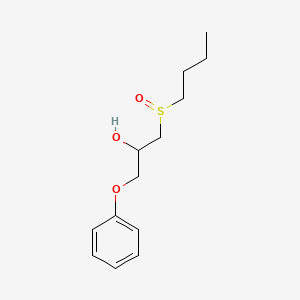
![N-[3-(diethylamino)propyl]-2-methyl-3-nitrobenzamide](/img/structure/B3846232.png)
![2-[2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846244.png)
![2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3846246.png)
![2,6-Dimethyl-4-[(3-methylthiophen-2-yl)methyl]morpholine](/img/structure/B3846255.png)
![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
![2-[2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846282.png)
![(3-(4-fluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3846286.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3846288.png)
